BenchChemオンラインストアへようこそ!

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Absolute configuration Stereochemistry X-ray crystallography

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (CAS 868552-08-3) is a cis-fused bicyclic lactam featuring a distorted-chair piperidine ring and an envelope-shaped pyrrolidinone ring. The absolute configuration at the 3a and 7a ring-junction stereocenters has been unambiguously determined via single-crystal X‑ray diffraction of its Mosher amide derivative, confirming the (3aS,7aS) stereochemistry.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 868552-08-3
Cat. No. B1404308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
CAS868552-08-3
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1CNC2=O
InChIInChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
InChIKeySXNMNJGBKPGDPH-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS 868552-08-3: Chiral Bicyclic Lactam Building Block for Asymmetric Synthesis


(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (CAS 868552-08-3) is a cis-fused bicyclic lactam featuring a distorted-chair piperidine ring and an envelope-shaped pyrrolidinone ring [1]. The absolute configuration at the 3a and 7a ring-junction stereocenters has been unambiguously determined via single-crystal X‑ray diffraction of its Mosher amide derivative, confirming the (3aS,7aS) stereochemistry [1]. This compound serves as a chiral cyclic secondary amine building block with two defined stereocenters, zero rotatable bonds, and a constrained scaffold that enforces a specific spatial orientation of hydrogen-bond donor and acceptor groups .

Why Generic Substitution of (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one by Racemic or Opposite Enantiomer Forms Is Scientifically Unjustified


The (3aS,7aS) enantiomer cannot be interchanged with the (3aR,7aR) enantiomer, the racemic cis mixture, or the unsaturated 1,2-dihydro analog without compromising stereochemical fidelity in asymmetric synthesis. The chiral ring-junction stereocenters dictate the three-dimensional presentation of the secondary amine and lactam functional groups, which in turn govern molecular recognition in chiral environments [1]. Replacing the resolved (3aS,7aS) isomer with the racemate yields a 1:1 mixture of diastereomeric products when used as a stoichiometric chiral auxiliary or building block, while substitution with the (3aR,7aR) antipode produces the mirror-image product with potentially opposite biological activity [1]. The quantitative evidence below substantiates the non-interchangeability of these closely related analogs.

Quantitative Differentiation of (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one from Closest Analogs


Absolute Configuration Confirmed vs. (3aR,7aR) Enantiomer: Direct Head-to-Head Comparison

The absolute configuration of the (3aS,7aS) enantiomer has been experimentally assigned as (3aS,7aS) by single-crystal X-ray diffraction of its Mosher amide derivative, using the known configuration of (R)-(−)-Mosher acid chloride as the internal chiral reference [1]. In contrast, the (3aR,7aR) antipode was identified as the late-eluting enantiomer during chiral chromatography of the racemic precursor and was not subjected to the same absolute-configuration assignment protocol [1].

Absolute configuration Stereochemistry X-ray crystallography

Optical Rotation: Distinguishing (3aS,7aS) from (3aR,7aR) and Racemate

The (3aS,7aS) enantiomer exhibits a specific optical rotation of [α]²²ᴅ = +10° (c not specified, in methanol) as the free lactam [1]. The (3aR,7aR) enantiomer, being the mirror image, is expected to show [α]²²ᴅ = −10° under identical conditions, while the racemic cis mixture exhibits no net optical activity [1].

Optical rotation Chiral purity Enantiomeric excess

Chiral Purity Specification and Pricing Differential vs. Racemic cis Mixture

Commercially, (3aS,7aS)-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is supplied at ≥97% chemical purity with the enantiomeric purity implicitly guaranteed by the stereospecific synthesis . At the 1-g scale, the single enantiomer is priced at approximately US$3,918, whereas the racemic cis mixture (CAS 868551-69-3) is available at ~US$645/g from comparable suppliers . The ~6-fold price premium reflects the additional chiral chromatography or asymmetric synthesis steps required to obtain the homochiral material.

Chiral purity Procurement Cost analysis

Physicochemical Descriptors: Comparison with Unsaturated 1,2-Dihydro Analog

The fully saturated (3aS,7aS)-octahydro analog (XLogP3 = −0.8, 2 H-bond donors, 2 H-bond acceptors, TPSA = 41.1 Ų) differs markedly from the unsaturated 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS 444347-45-9, MW 136.15, lower H-bond donor count, sp² hybridized C-1/C-2), which lacks the conformational rigidity and defined stereochemistry of the octahydro scaffold [1]. The saturated scaffold's lower lipophilicity and higher H-bond donor count translate to improved aqueous solubility and altered permeability profile in cell-based assays.

Lipophilicity Hydrogen bonding TPSA

Conformational Restriction: Cis-Fused Bicyclic System vs. Conformationally Flexible Monocyclic Piperidine or Pyrrolidine Analogs

The cis-fused bicyclic scaffold of (3aS,7aS)-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one locks the piperidine ring into a distorted chair conformation and the pyrrolidinone ring into an envelope conformation, as evidenced by the X-ray structure [1]. This contrasts with simple monocyclic piperidine or pyrrolidine fragments, which populate multiple low-energy conformers at physiological temperature, leading to entropic penalties upon target binding. The measured dihedral angle of 82.31(3)° between the exocyclic amide plane and the phenyl ring in the Mosher derivative illustrates the defined spatial orientation imparted by the scaffold [1].

Conformational restriction Scaffold constraint Molecular recognition

Optimal Application Scenarios for (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one Guided by Quantitative Evidence


Asymmetric Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Candidates Requiring (S,S) Configuration at the Pyrrolopiperidine Junction

The crystallographically confirmed (3aS,7aS) absolute configuration [1] enables medicinal chemists to install the pyrrolopiperidine fragment into DPP-4 inhibitor scaffolds (e.g., pyrrolopyridine-based chemotypes) with unambiguous stereochemical control. Use of the racemic cis mixture would introduce a diastereomeric impurity that complicates bioassay interpretation and requires additional chiral purification, while the (3aR,7aR) antipode yields the opposite enantiomer of the final drug candidate, which may be inactive or exhibit off-target pharmacology.

Fragment-Based Lead Generation Employing Conformationally Constrained Bicyclic Secondary Amines

The rigid cis-fused scaffold with two H-bond donors, two H-bond acceptors, and a TPSA of 41.1 Ų meets Rule-of-Three fragment criteria while offering lower conformational entropy than monocyclic piperidine fragments. This scaffold can be used in fragment screens where enhanced ligand efficiency is sought through pre-organization; hits derived from this fragment are likely to achieve higher affinity per heavy atom than flexible analogs [1].

Chiral Auxiliary for Stoichiometric Asymmetric Transformations

The (3aS,7aS) isomer can serve as a chiral, non-racemic secondary amine building block for the synthesis of chiral ligands, organocatalysts, or diastereoselective enamine intermediates. The optical rotation of +10° [1] provides a convenient QC metric for verifying enantiopurity upon receipt, and the 97%+ purity specification ensures minimal batch-to-batch variability in multi-step synthetic campaigns.

Kinase Inhibitor Scaffold Diversification with Defined sp³ Character

The saturated octahydro scaffold provides enhanced sp³ fraction (Fsp³ = 0.86 for C₇H₁₂N₂O) relative to the unsaturated 1,2-dihydro analog, which can improve aqueous solubility and reduce aromatic ring count in kinase inhibitor lead series. The lower XLogP3 (−0.8 vs. predicted higher values for unsaturated analogs) supports the design of inhibitors with improved lipophilic ligand efficiency (LLE), particularly important for central nervous system (CNS) drug targets where high polarity is advantageous.

Quote Request

Request a Quote for (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.